2-(2-Methylquinolin-4-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylquinolin-4-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . This compound features a quinoline ring system substituted with a methyl group at the 2-position and a cyclopropane carboxylic acid moiety at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylquinolin-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a quinoline derivative. One common method is the reaction of 2-methylquinoline with a cyclopropane carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylquinolin-4-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Methylquinolin-4-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2-Methylquinolin-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: A simpler analog without the cyclopropane carboxylic acid moiety.
4-Hydroxy-2-quinoline: Contains a hydroxyl group at the 4-position instead of the cyclopropane carboxylic acid.
Quinoline-2,4-dione: Features a dione functionality at the 2- and 4-positions.
Uniqueness
2-(2-Methylquinolin-4-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both the quinoline ring system and the cyclopropane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(2-methylquinolin-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-8-6-10(11-7-12(11)14(16)17)9-4-2-3-5-13(9)15-8/h2-6,11-12H,7H2,1H3,(H,16,17) |
InChI Key |
REMRZZOJJJOFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3CC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.